2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid
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Overview
Description
2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid is a compound with a molecular formula of C8H11N5O3 and a molecular weight of 225.21 g/mol . This compound features a tetrazole ring, which is known for its stability and resistance to biological degradation . Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry .
Preparation Methods
The synthesis of 2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . The reaction conditions often include the use of catalysts such as zinc salts or indium(III) chloride to facilitate the formation of the tetrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the tetrazole ring .
Scientific Research Applications
2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid involves its interaction with biological targets through noncovalent interactions. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid include other tetrazole derivatives such as 5-substituted 1H-tetrazoles and 1,2,3-triazoles . These compounds share the tetrazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific arrangement of the tetrazole ring and cyclopentane carboxylic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2H-tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c14-7(6-10-12-13-11-6)9-5-3-1-2-4(5)8(15)16/h4-5H,1-3H2,(H,9,14)(H,15,16)(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZHUHPOFSGOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=NNN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538359-40-8 |
Source
|
Record name | 2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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